1-(4-Aminopiperidin-1-YL)butan-1-one
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Synthesis and Organic Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and organic synthesis. nih.govencyclopedia.pub Piperidine-containing compounds are one of the most vital synthetic medicinal building blocks for drug development. nih.gov Their prevalence is underscored by the fact that piperidine derivatives are key structural components in a vast number of pharmaceuticals across more than twenty classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pubresearchgate.net
The significance of the piperidine scaffold stems from several key attributes:
Structural Versatility : The piperidine ring can be readily modified with various functional groups, allowing for the creation of diverse chemical entities with distinct properties. ijnrd.org This versatility makes it an invaluable tool for chemists exploring structure-activity relationships (SARs) to optimize the efficacy and selectivity of potential drug candidates. nbinno.com
Physicochemical Properties : The inclusion of a piperidine moiety can modulate important physicochemical properties of a molecule, such as solubility and lipophilicity. researchgate.net This can enhance the pharmacokinetic profiles of drug candidates, improving their absorption, distribution, metabolism, and excretion (ADME) characteristics. thieme-connect.com
Biological Activity : The piperidine framework is a common feature in numerous natural alkaloids with potent biological activity, such as morphine and atropine. encyclopedia.pub This has inspired chemists to incorporate this scaffold into synthetic molecules to achieve a broad spectrum of biological effects, including anti-inflammatory, antiviral, and antimicrobial properties. ijnrd.orgresearchgate.net
Synthetic Accessibility : The development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant goal in modern organic chemistry. nih.gov Common synthetic routes include the hydrogenation of pyridine (B92270) precursors and various cyclization reactions. nih.gov
The widespread application of piperidine derivatives in drug discovery highlights their role as privileged structures in medicinal chemistry. researchgate.net Their ability to serve as versatile scaffolds allows for the systematic design and development of novel therapeutic agents targeting a wide range of diseases. researchgate.netthieme-connect.com
Overview of Research Trends Pertaining to 1-(4-Aminopiperidin-1-YL)butan-1-one
This compound is a specific piperidine derivative that serves primarily as a versatile building block and chemical intermediate in organic synthesis. Research interest in this compound is largely centered on its utility in constructing more complex molecules for potential pharmaceutical applications.
The core structure features a 4-aminopiperidine (B84694) moiety acylated on the ring nitrogen with a butanoyl group. This combination of functional groups—a primary amine and a tertiary amide—provides two reactive sites for further chemical modification, making it a valuable scaffold in synthetic chemistry.
Key Research Applications:
Building Block in Synthesis : The primary application of this compound is as an intermediate in the synthesis of more elaborate molecules. Its 4-amino group can be functionalized through reactions like amide bond formation or reductive amination to attach various substituents. mdpi.com This allows for the systematic creation of libraries of compounds for screening in drug discovery programs.
Scaffold for Medicinal Chemistry : While extensive biological activity data for this specific compound is not widely documented in public literature, its structural motifs are relevant to medicinal chemistry. smolecule.com The 4-aminopiperidine core is a key component in compounds designed to target a range of biological entities. The synthesis of derivatives allows researchers to explore how different chemical groups attached to this scaffold influence potential therapeutic activity.
Synthesis and Chemical Properties:
The synthesis of this compound and related structures typically involves the acylation of 4-aminopiperidine derivatives. A general approach would be the reaction of a protected 4-aminopiperidine with butanoyl chloride or a related activated butyric acid derivative, followed by deprotection. mdpi.com
Below are the key chemical properties of the compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1016766-71-4 |
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
Data sourced from ChemicalBook. chemicalbook.com
The hydrochloride salt of the compound is also utilized in laboratory settings.
| Property | Value |
| Chemical Name | This compound hydrochloride |
| CAS Number | 1235440-40-0 |
| Molecular Formula | C₉H₁₉ClN₂O |
| Molecular Weight | 206.71 g/mol |
Data sourced from CymitQuimica. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-9(12)11-6-4-8(10)5-7-11/h8H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUKQNBYENUVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 1 4 Aminopiperidin 1 Yl Butan 1 One
Retrosynthetic Strategies for the 1-(4-Aminopiperidin-1-YL)butan-1-one Framework
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the amide bond and the bonds forming the piperidine (B6355638) ring.
The most logical retrosynthetic step is the disconnection of the amide bond, which simplifies the target molecule into 4-aminopiperidine (B84694) and butanoyl chloride (or a related butyric acid derivative). This approach is synthetically feasible, as the acylation of the piperidine nitrogen is a standard and high-yielding reaction.
A deeper retrosynthetic analysis would involve the disconnection of the piperidine ring itself. This can be envisioned through several intramolecular cyclization strategies, which are central to the construction of the heterocyclic core. These strategies typically involve forming a carbon-nitrogen bond to close the six-membered ring. The specific precursors for these cyclizations would depend on the chosen methodology, as detailed in the following sections.
Contemporary Methodologies for Piperidine Ring Construction
The formation of the piperidine ring is a critical aspect of synthesizing this compound and its analogues. nih.gov Modern organic synthesis offers a variety of powerful intramolecular cyclization methods to construct this prevalent heterocyclic motif. nih.govresearchgate.net
Intramolecular cyclization is a powerful strategy for forming cyclic structures, including the piperidine ring. nih.govacs.org These reactions involve a single molecule containing both the nucleophile (typically an amine) and the electrophile, which react to form a new bond and close the ring. nih.gov
Radical-mediated cyclizations offer a versatile approach to piperidine synthesis. nih.gov These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated bond, leading to the formation of the heterocyclic ring. rsc.org
One strategy involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds to form polysubstituted piperidines. rsc.org For instance, Kamimura and colleagues developed a method for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes via an intramolecular radical cyclization initiated by triethylborane. mdpi.com Another approach, developed by Zhang and colleagues, involves a catalytic, regio- and enantio-selective δ C-H cyanation of acyclic amines. nih.gov This method utilizes a chiral copper catalyst to initiate and terminate an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism, ultimately leading to chiral piperidines. nih.gov
| Radical-Mediated Aminocyclization Approaches | Key Features | Catalyst/Initiator | Reference |
| Cyclization of α-aminoalkyl radicals | Forms polysubstituted piperidines | Not specified | rsc.org |
| Cyclization of 1,6-enynes | Synthesizes polysubstituted alkylidene piperidines | Triethylborane | mdpi.com |
| δ C-H cyanation of acyclic amines | Enantioselective synthesis of chiral piperidines | Chiral Copper Catalyst | nih.gov |
| Cobalt-catalyzed cyclization of linear amino-aldehydes | Effective for producing various piperidines | Cobalt(II) catalyst | nih.govmdpi.com |
Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of piperidine rings is no exception. nih.gov Various metals, including palladium, ruthenium, and gold, have been employed to catalyze intramolecular ring-closing reactions. nih.govorganic-chemistry.orgsemanticscholar.org
Palladium-catalyzed reactions are particularly prevalent. For example, a palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. organic-chemistry.org Another innovative approach is a palladium-catalyzed ring-closing reaction between aminodienes and aminals via a C-N bond metathesis strategy, which allows for the construction of a wide range of N-heterocycles. dicp.ac.cn Ruthenium catalysts, particularly Grubbs-type catalysts, are widely used in ring-closing metathesis (RCM) reactions of dienes to form unsaturated piperidines. semanticscholar.org Gold catalysts have also been shown to be effective in the intramolecular hydroamination of allenes for the enantioselective formation of vinyl piperidines. organic-chemistry.org
| Metal-Catalyzed Ring Closure Reactions | Catalyst | Key Features | Reference |
| Intramolecular Hydroamination | Palladium | Mild conditions, tolerates acid-sensitive groups | organic-chemistry.org |
| C-N Bond Metathesis | Palladium | Broad substrate scope, mild conditions | dicp.ac.cn |
| Ring-Closing Metathesis (RCM) | Ruthenium (Grubbs) | Forms unsaturated piperidines | semanticscholar.org |
| Intramolecular Hydroamination of Allenes | Gold | Enantioselective formation of vinyl piperidines | organic-chemistry.org |
Electroreductive cyclization represents a green and efficient method for synthesizing piperidine derivatives. nih.govbeilstein-journals.orgnih.gov This technique utilizes an electric current to initiate the cyclization reaction, often avoiding the need for harsh chemical reagents. nih.govbeilstein-journals.org
A common approach involves the electroreductive cyclization of an imine with a terminal dihaloalkane. nih.govbeilstein-journals.orgnih.gov In this process, the imine is reduced at the cathode to generate a radical anion. beilstein-journals.org This radical anion then undergoes a nucleophilic attack on the dihaloalkane, followed by a further one-electron reduction and subsequent intramolecular cyclization to yield the piperidine ring. beilstein-journals.org The use of a flow microreactor can enhance the efficiency of this process due to the large specific surface area. nih.govnih.gov
| Electroreductive Cyclization Protocol | Reactants | Key Steps | Advantages | Reference |
| Imine and Terminal Dihaloalkane Cyclization | Imine, Terminal Dihaloalkane | 1. Imine reduction to radical anion. 2. Nucleophilic attack on dihaloalkane. 3. Second reduction. 4. Intramolecular cyclization. | Green, efficient, can be performed in a flow microreactor | nih.govbeilstein-journals.orgnih.gov |
The aza-Michael addition, or the conjugate addition of an amine to an electron-deficient alkene or alkyne, is a powerful tool for forming carbon-nitrogen bonds. ntu.edu.sgrsc.org When applied in an intramolecular fashion, it provides an effective route to piperidines. nih.govntu.edu.sg
The intramolecular endo-aza-Michael addition is a key strategy for piperidine synthesis. ntu.edu.sgrsc.org This reaction can be catalyzed by various means, including organocatalysts. For example, the combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid can afford enantiomerically enriched substituted piperidines. nih.gov Tandem reactions, such as a cross-metathesis followed by an intramolecular aza-Michael reaction, have also been developed to create β-amino carbonyl units within a piperidine ring. organic-chemistry.org
| Aza-Michael Reaction Approaches | Key Features | Catalyst/Conditions | Reference |
| Intramolecular endo-aza-Michael addition | Forms piperidine ring through C-N bond formation | Can be organocatalyzed | nih.govntu.edu.sgrsc.org |
| Tandem Cross Metathesis/Intramolecular aza-Michael Reaction | Creates β-amino carbonyl units within the piperidine ring | Hoveyda-Grubbs catalyst with BF3·OEt2 | organic-chemistry.org |
Hydrogenation and Reduction of N-Heteroaromatic Precursors to Piperidines
The hydrogenation of N-heteroaromatic compounds, particularly pyridines, is a fundamental and widely used method for the synthesis of the piperidine core. nih.gov This approach typically involves the reduction of the aromatic pyridine (B92270) ring to yield the saturated piperidine structure. Various catalytic systems and reaction conditions have been developed to achieve this transformation efficiently and stereoselectively. nih.gov
Transition metal catalysis is a cornerstone of this methodology, employing metals such as rhodium, iridium, ruthenium, and palladium. nih.govrsc.org These reactions often necessitate harsh conditions, including high temperatures and pressures, which can increase costs. nih.gov However, recent advancements have focused on developing catalysts that operate under milder conditions. For instance, rhodium catalysts have been shown to be effective for the hydrogenation of 3-substituted pyridines. nih.gov A metal-free transfer hydrogenation of pyridines using trichlorosilane (B8805176) catalyzed by hexamethylphosphoric triamide (HMPA) has also been developed, showing good functional group tolerance. mdpi.com
Electrocatalytic hydrogenation has emerged as a sustainable alternative, allowing the reduction of pyridines at ambient temperature and pressure. nih.govresearchgate.netacs.org This method can achieve high current efficiency and quantitative conversion of pyridine to piperidine using catalysts like carbon-supported rhodium. nih.govacs.org
The choice of catalyst and conditions can influence the stereoselectivity of the reduction, which is crucial when synthesizing substituted piperidines. For example, boron ions in the presence of hydrosilanes have been used for the diastereoselective reduction of substituted pyridines. nih.gov
Table 1: Catalytic Systems for the Hydrogenation of Pyridine Derivatives
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| Rhodium Complexes | 3-Substituted Pyridines | Effective under milder conditions than traditional methods. nih.gov |
| HMPA/Trichlorosilane | Pyridines with ester/ketone groups | Metal-free transfer hydrogenation with good functional group tolerance. mdpi.com |
| Carbon-Supported Rhodium (Electrocatalytic) | Pyridines | Ambient temperature and pressure, high efficiency. nih.govacs.org |
| Boron Ions/Hydrosilanes | Substituted Pyridines | Diastereoselective reduction. nih.gov |
Nucleophilic Substitution Pathways in Piperidine Synthesis
The synthesis of the piperidine ring can also be achieved through nucleophilic substitution reactions where a nitrogen-containing nucleophile displaces a leaving group to form the heterocyclic ring. This can occur through intramolecular or intermolecular pathways.
Intramolecular cyclization is a common strategy. For instance, the reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, can produce piperidines with controlled stereochemistry. nih.gov Another approach involves the iodocyclization of unsaturated tosylamides, promoted by the oxidation of potassium iodide, to yield N-tosyl iodopiperidines. organic-chemistry.org
Intermolecular reactions, such as the condensation of amines with aldehydes or ketones followed by the reduction of the resulting imine (reductive amination), are also widely used methods for C-N bond formation in piperidine synthesis. nih.govmdpi.com Nucleophilic aromatic substitution (SNAr) reactions on activated pyridine rings can also be employed. The reactivity in these reactions is influenced by the nature of the leaving group and the substituents on the pyridine ring. nih.gov For example, the reactions of 2-substituted N-methylpyridinium ions with piperidine have been studied, showing a leaving group order different from typical SNAr reactions. nih.gov
Table 2: Examples of Nucleophilic Substitution in Piperidine Synthesis
| Reaction Type | Substrates | Key Features |
|---|---|---|
| Intramolecular Reductive Cyclization | Amino acetals from nitro-Mannich reaction | Diastereoselective formation of piperidines. nih.gov |
| Intramolecular Iodocyclization | Unsaturated tosylamides | Formation of N-tosyl iodopiperidines. organic-chemistry.org |
| Intermolecular Reductive Amination | Amines and aldehydes/ketones | Common method for C-N bond formation. nih.govmdpi.com |
| Nucleophilic Aromatic Substitution | Activated pyridinium (B92312) ions and piperidine | Mechanism involves rate-determining deprotonation of an intermediate. nih.gov |
Diels-Alder Reactions and Subsequent Reductive Steps
The aza-Diels-Alder reaction provides a powerful method for constructing the piperidine skeleton, often with high stereocontrol. This cycloaddition reaction typically involves the reaction of an imine with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. rsc.org The reaction can be catalyzed by Lewis acids or Brønsted acids. rsc.org
A notable variation is the reaction of imines with electron-rich dienes, such as Danishefsky's diene, to produce piperidin-4-ones. rsc.orgresearchgate.net These intermediates are valuable precursors that can be further functionalized or reduced to access a variety of substituted piperidines. The mechanism of the aza-Diels-Alder reaction with oxygenated dienes is a subject of discussion, with questions as to whether it proceeds via a concerted or stepwise pathway. rsc.org The stereochemical outcome of these reactions can be influenced by the choice of catalyst and the nature of the substituents on both the imine and the diene. lookchem.com
Following the cycloaddition, a reduction step is necessary to convert the resulting unsaturated heterocycle into the saturated piperidine ring. This can be achieved through standard hydrogenation methods, similar to those described in section 2.2.2.
Functionalization and Derivatization Strategies for this compound
Once the core this compound structure is synthesized, further modifications can be made to alter its properties. These functionalization strategies often target the nitrogen atoms of the piperidine ring.
The secondary amine nitrogen within the piperidine ring is a key site for functionalization.
Palladium-catalyzed C-N cross-coupling reactions are highly effective methods for the N-arylation of piperidines. acs.org These reactions have become a cornerstone of modern synthetic chemistry for creating carbon-nitrogen bonds. nih.govmdpi.com A variety of palladium catalysts and ligands, such as BINAP and Xantphos, have been developed to facilitate these transformations under user-friendly conditions. acs.org This methodology allows for the introduction of a wide range of aryl and heteroaryl groups onto the piperidine nitrogen. The development of dialkylbiarylphosphine ligands has further expanded the scope and versatility of these reactions. acs.org
Table 3: Common Ligands for Palladium-Catalyzed N-Arylation of Amines
| Ligand Class | Example Ligands | Key Features |
|---|---|---|
| Bidentate Phosphines | BINAP, Xantphos, DPEPhos, dppf | Widely used and reliable for N-arylation reactions. acs.org |
| Dialkylbiarylphosphines | BippyPhos, MorDalPhos | Structurally tunable to optimize reactivity and selectivity. acs.org |
Multicomponent reactions (MCRs) offer an efficient approach to building molecular complexity in a single step by combining three or more starting materials. taylorfrancis.comresearchgate.net These reactions are atom-economical and step-efficient, making them attractive for the synthesis of diverse libraries of compounds. taylorfrancis.com MCRs can be used to synthesize highly functionalized piperidine scaffolds. bas.bg For example, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can be used to construct the piperidine ring. taylorfrancis.com Various catalysts, including tetrabutylammonium (B224687) tribromide (TBATB) and ZrOCl2·8H2O, have been employed to promote these transformations. taylorfrancis.com Such strategies could be adapted to introduce functionality onto the this compound scaffold, potentially by involving the primary amino group in the multicomponent reaction sequence.
N-Functionalization of the Piperidine Nitrogen.
Nucleophilic Aromatic Substitution on Piperidine Adducts
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the formation of carbon-nitrogen bonds, particularly in the synthesis of N-aryl piperidines. In the context of this compound, the primary amino group at the 4-position of the piperidine ring is the principal site for this transformation. For the SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, typically positioned ortho or para to the leaving group (e.g., a halogen).
The mechanism involves the nucleophilic attack of the 4-amino group onto the electron-deficient aromatic carbon, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the N-aryl-4-aminopiperidine derivative. The reaction is generally performed in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and often requires a base to facilitate the initial nucleophilic attack and to neutralize the acid formed during the reaction.
While this transformation is a standard method for arylating aminopiperidines, specific documented examples detailing the reaction conditions and yields for this compound are not extensively reported in readily accessible scientific literature. However, the principles of SNAr are directly applicable to this molecule for the synthesis of more complex derivatives.
Table 1: General Conditions for Nucleophilic Aromatic Substitution (Illustrative data based on general SNAr reactions involving aminopiperidines)
| Aromatic Substrate (with EWG) | Nucleophile | Solvent | Base | Temperature (°C) |
|---|---|---|---|---|
| 1-Fluoro-4-nitrobenzene | This compound | DMSO | K₂CO₃ | 80-120 |
| 2,4-Dichloronitrobenzene | This compound | DMF | Et₃N | 100-150 |
| 4-Chlorobenzonitrile | This compound | NMP | DBU | 120-160 |
Transformations of the Aminobutyl Side Chain
The aminobutyl side chain of this compound contains a reactive ketone functional group, which is a key handle for a variety of chemical modifications, including acylation, reductive amination, and olefination reactions.
Acylation Reactions on the Butanone Moiety
While acylation reactions typically target amines or alcohols, the ketone of the butanone moiety can undergo reactions at the α-carbon. The protons on the carbon atom adjacent to the carbonyl group (α-protons) are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various acylating agents, such as acid chlorides or anhydrides. This would result in the formation of a β-dicarbonyl compound, extending the carbon chain and introducing new functionality.
However, a more common transformation involving the butanone moiety is its reaction with organometallic reagents or its conversion to other functional groups rather than direct acylation at the α-carbon. Detailed research findings specifically describing the acylation at the butanone moiety of this compound are sparse in the literature.
Reductive Amination Strategies for Alkyl Chain Modification
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
The butanone moiety of this compound can serve as the carbonyl component in a reductive amination reaction. By reacting it with a primary or secondary amine in the presence of a suitable reducing agent, the ketone can be converted into a secondary or tertiary amine, respectively. This strategy allows for the introduction of a wide variety of substituents onto the alkyl chain, significantly increasing molecular diversity.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion intermediate in the presence of the starting ketone. The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM), dichloroethane (DCE), or methanol (B129727) (MeOH), often with the addition of a catalytic amount of acetic acid to facilitate imine formation.
Table 2: Illustrative Reductive Amination of the Butanone Moiety (Based on general procedures for reductive amination of ketones)
| Amine | Reducing Agent | Solvent | Additive | Product Type |
|---|---|---|---|---|
| Benzylamine | NaBH(OAc)₃ | DCE | Acetic Acid | Secondary Amine |
| Morpholine | NaBH(OAc)₃ | DCM | None | Tertiary Amine |
| Ammonia | NaBH₃CN / NH₄OAc | MeOH | None | Primary Amine |
| Methylamine | H₂ / Pd/C | EtOH | None | Secondary Amine |
Wittig Olefination and O-Alkylation in Side Chain Elaboration
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes or ketones. The ketone of the butanone side chain in this compound can be converted into an alkene by treatment with a phosphorus ylide (a Wittig reagent). This reaction allows for the replacement of the carbonyl oxygen with a carbon-carbon double bond, enabling significant structural modification and the introduction of various substituents depending on the structure of the ylide used. The reaction typically proceeds by the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct.
O-alkylation is another potential transformation, though less direct for a ketone. The ketone could first be reduced to a secondary alcohol. This alcohol can then be deprotonated with a base to form an alkoxide, which can subsequently be alkylated with an alkyl halide in a Williamson ether synthesis. This two-step process would convert the butanone side chain into a butoxyether side chain.
Specific applications of Wittig olefination or O-alkylation on this compound are not widely documented, but these standard organic transformations represent viable pathways for its derivatization.
Stereoselective Synthetic Approaches for this compound Enantiomers
The development of stereoselective syntheses is crucial in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. This compound itself is achiral. However, transformations of the butanone side chain, such as reduction to an alcohol or reductive amination, create a new stereocenter. Therefore, stereoselective approaches are directed at these subsequent transformations to produce enantiomerically pure or enriched derivatives.
For instance, the asymmetric reduction of the ketone would yield a chiral alcohol. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation using a chiral catalyst (e.g., a BINAP-ruthenium complex).
Similarly, the synthesis of chiral amines via reductive amination can be accomplished. One approach involves using a chiral amine as the nucleophile, followed by separation of the resulting diastereomers. A more elegant strategy is the use of a chiral catalyst or a chiral hydride source to achieve an enantioselective reduction of the intermediate imine.
Furthermore, if a synthetic route starts from a chiral precursor, the stereochemistry can be maintained throughout the synthesis. For example, starting with an enantiomerically pure 4-aminopiperidine derivative would lead to chiral products. While general methods for the stereoselective synthesis of substituted piperidines are well-established, specific protocols for generating enantiomers derived from this compound require dedicated process development.
Table 3: Potential Stereoselective Transformations (Illustrative strategies for creating chiral centers from the butanone moiety)
| Transformation | Method | Chiral Source | Product Type |
|---|---|---|---|
| Asymmetric Reduction | CBS Reduction | Chiral Oxazaborolidine | Chiral Secondary Alcohol |
| Asymmetric Reduction | Catalytic Hydrogenation | Chiral Metal-Ligand Complex | Chiral Secondary Alcohol |
| Diastereoselective Reductive Amination | Reaction with Chiral Amine | Chiral Amine (e.g., α-methylbenzylamine) | Diastereomeric Amines |
| Enantioselective Reductive Amination | Catalytic Asymmetric Reduction | Chiral Catalyst | Enantioenriched Amine |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Aminopiperidin 1 Yl Butan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of 1-(4-Aminopiperidin-1-YL)butan-1-one can be assembled.
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and neighboring protons. The spectrum is expected to show signals corresponding to the protons of the butanoyl group and the aminopiperidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl group and the amino substituent.
Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the butanoyl group is expected to appear significantly downfield, typically in the range of 170-175 ppm, due to its deshielded nature. The carbons of the piperidine (B6355638) ring will exhibit distinct chemical shifts, influenced by their proximity to the nitrogen atoms and the acyl group.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2' | 2.35 | Triplet (t) | 2H |
| H-3' | 1.58 | Sextet (sxt) | 2H |
| H-4' | 0.92 | Triplet (t) | 3H |
| H-2, H-6 (axial) | 3.85 | 2H | |
| H-2, H-6 (equatorial) | 3.05 | 2H | |
| H-3, H-5 (axial) | 1.85 | 2H | |
| H-3, H-5 (equatorial) | 1.25 | 2H | |
| H-4 | 2.68 | 1H | |
| -NH₂ | 1.50 (broad) | Singlet (s) | 2H |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1' (C=O) | 172.5 |
| C-2' | 35.8 |
| C-3' | 18.7 |
| C-4' | 13.9 |
| C-2, C-6 | 45.5 |
| C-3, C-5 | 33.0 |
| C-4 | 50.2 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group (H-4' to H-3' and H-3' to H-2'), confirming the butanoyl chain. It would also map the connectivity within the piperidine ring, showing correlations between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It is used to assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.68 ppm would show a cross-peak with the carbon signal at ~50.2 ppm, confirming the assignment of H-4 and C-4. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. youtube.com It is crucial for connecting different fragments of the molecule. A key correlation would be observed between the H-2' protons of the butanoyl chain and the carbonyl carbon (C-1'), as well as the piperidine carbons C-2 and C-6, unequivocally establishing the connection of the acyl group to the piperidine nitrogen. youtube.com
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. This would be particularly useful to identify all the protons belonging to the piperidine ring, even if some signals are overlapped.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. researchgate.net
The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. Advanced NMR techniques, particularly NOESY, can be used to delineate the stereochemistry. For instance, observing NOE cross-peaks between axial protons on C-2/C-6 and C-4 would confirm the chair conformation. researchgate.net The orientation of the amino group at C-4 (axial vs. equatorial) can also be determined through NOESY correlations between H-4 and the axial or equatorial protons at C-3 and C-5. researchgate.net The equatorial position is generally favored for substituents on a cyclohexane (B81311) or piperidine ring to reduce 1,3-diaxial interactions.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration. The primary amine (-NH₂) group will exhibit characteristic N-H stretching and bending vibrations. libretexts.org
FT-Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds, such as C-C and C-H, often produce stronger signals than in the FT-IR spectrum.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
| Primary Amine | N-H Stretch (asymmetric) | ~3350 (medium) | Weak |
| Primary Amine | N-H Stretch (symmetric) | ~3280 (medium) | Weak |
| Alkyl C-H | C-H Stretch | 2950-2850 (strong) | 2950-2850 (strong) |
| Amide | C=O Stretch | ~1645 (strong) | ~1645 (medium) |
| Primary Amine | N-H Bend (scissoring) | ~1610 (medium) | Weak |
| Alkyl CH₂/CH₃ | C-H Bend | 1465-1375 (medium) | 1465-1375 (medium) |
| Aliphatic Amine | C-N Stretch | 1250-1020 (medium) | Weak |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns. The molecular ion peak (M+) for this compound would be expected at m/z 170.
The fragmentation of the molecular ion will likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the nitrogen atoms and the carbonyl group is common. libretexts.org This can lead to the loss of the butanoyl side chain or fragmentation of the piperidine ring. nih.gov A prominent fragmentation pathway for N-acylpiperidines involves the formation of an acylium ion. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. thermofisher.commdpi.com For a molecule with the formula C₉H₁₈N₂O, the calculated exact mass is 170.1419. HRMS can measure this mass with a high degree of precision (typically to within 5 ppm), which would confirm the molecular formula and rule out other possible elemental compositions with the same nominal mass. nih.govmdpi.com
Hyphenated GC-MS Techniques for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound, with its primary amine and polar amide group, possesses low volatility, making direct GC-MS analysis challenging. To overcome this, derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative. A common approach for compounds containing primary amines is acylation, for instance, with pentafluoropropionic anhydride (B1165640) (PFPA). semanticscholar.org
The derivatization reaction would proceed as follows: The primary amine of this compound reacts with PFPA to form a stable N-pentafluoropropionyl amide. This derivative would be significantly more volatile and exhibit excellent chromatographic properties on a standard non-polar capillary GC column.
The subsequent mass spectrometric analysis, typically using Electron Ionization (EI), would provide a characteristic fragmentation pattern. The fragmentation of N-acylated piperidine derivatives is well-understood and allows for structural confirmation. nih.gov Key fragmentation pathways would likely involve alpha-cleavage adjacent to the piperidine nitrogen and cleavage of the butanoyl group.
Table 1: Predicted GC-MS Data for the PFPA Derivative of this compound
| Parameter | Predicted Value |
|---|---|
| Derivative | N-(1-(butanoyl)piperidin-4-yl)-2,2,3,3,3-pentafluoropropanamide |
| Molecular Ion (M+) | m/z 316 |
| Major Fragment Ions (m/z) | 287 ([M-C2H5]+), 245 ([M-C4H9O]+), 169, 112, 84 |
| Retention Time | Dependent on column and conditions, but expected in the mid-to-late elution range |
Note: The data in this table is predictive and based on the general fragmentation patterns of similar acylated amine compounds.
LC-MS/MS for Non-Volatile Analytes and Structural Information
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the analysis of non-volatile and polar compounds, making it ideally suited for the direct analysis of this compound without the need for derivatization. nih.gov The compound can be effectively separated from impurities using reversed-phase liquid chromatography.
Electrospray ionization (ESI) in positive ion mode would be the preferred method for generating ions of the target molecule, resulting in a prominent protonated molecular ion [M+H]+ at m/z 171.2. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of this precursor ion, would yield a wealth of structural information. The fragmentation patterns of piperidine-containing compounds often reveal characteristic losses. nih.govmdpi.com
For this compound, key fragmentations would be expected to occur at the amide bond and within the piperidine ring. The cleavage of the butanoyl group would be a primary fragmentation pathway.
Table 2: Predicted LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Interpretation of Neutral Loss |
|---|---|---|
| 171.2 [M+H]+ | 114.1 | Loss of butanoyl group (C4H9O) |
| 171.2 [M+H]+ | 100.1 | Cleavage within the piperidine ring |
| 171.2 [M+H]+ | 84.1 | Piperidine ring fragment |
Note: This data is hypothetical and illustrates the expected fragmentation based on the analysis of similar N-acyl piperidine structures.
X-ray Crystallography for Definitive Solid-State Molecular Architecture
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional molecular structure of a compound in its solid state. mdpi.com To perform this analysis, a high-quality single crystal of this compound would need to be grown. The hydrochloride salt of the compound is often a good candidate for crystallization. cymitquimica.com
The crystallographic analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule. researchgate.net It is expected that the piperidine ring would adopt a chair conformation, which is the most stable arrangement for such six-membered rings. mdpi.com The analysis would also reveal the orientation of the butanoyl group relative to the piperidine ring and the conformation of the exocyclic amino group. Furthermore, the crystal packing would be elucidated, showing the intermolecular interactions, such as hydrogen bonding involving the primary amine and the carbonyl oxygen, that stabilize the crystal lattice. researchgate.net
Table 3: Predicted Crystallographic Parameters for this compound Hydrochloride
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Piperidine Ring Conformation | Chair |
| Key Intermolecular Interactions | N-H···Cl hydrogen bonds, C=O···H-N hydrogen bonds |
Note: These parameters are predictions based on common crystal structures of similar small organic molecules and piperidine derivatives. mdpi.commdpi.com
Computational Chemistry and Theoretical Studies on 1 4 Aminopiperidin 1 Yl Butan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a wide range of molecular characteristics.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), DFT calculations can accurately predict geometric parameters. mdpi.com For 1-(4-aminopiperidin-1-yl)butan-1-one, this process involves minimizing the total energy of the molecule to find its ground-state conformation. The resulting data includes precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial configuration and steric properties.
Illustrative Geometric Parameters from DFT Optimization
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O (Carbonyl) | ~1.25 Å |
| Bond Length | C-N (Amide) | ~1.38 Å |
| Bond Angle | O=C-N (Amide) | ~122° |
| Dihedral Angle | C-C-C-C (Butanoyl chain) | Variable (defines conformation) |
Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. ossila.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates that the molecule is more reactive. science.gov These calculations help predict how this compound might interact with other molecules.
Example FMO Energy Values
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -0.8 eV |
| Energy Gap (ΔE) | 5.7 eV |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals, within a molecule. wikipedia.orgwisc.edu This method is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. materialsciencejournal.orgresearchgate.net NBO analysis quantifies the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) anti-bonding orbital. researchgate.net
Illustrative NBO Interaction Data
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N (Amine) | σ(C-H) | ~3.5 |
| LP(1) N (Amide) | π(C=O) | ~45.0 |
| σ(C-C) | σ*(C-N) | ~5.2 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow denote regions of intermediate potential. For this compound, the MEP surface would likely show a negative potential (red) around the carbonyl oxygen and the lone pair of the primary amine nitrogen, highlighting these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino group.
Based on DFT and FMO theory, various global and local reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net
Global Reactivity Descriptors:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. scholarsresearchlibrary.com
Electronegativity (χ): The power of an atom to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η). mdpi.comdergipark.org.tr
Local Reactivity Descriptors:
Fukui Functions (f(r)): These indices identify the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. scholarsresearchlibrary.comresearchgate.net This allows for a site-specific prediction of reactivity, pinpointing which parts of this compound are most likely to participate in chemical reactions.
Typical Global Reactivity Indices
| Descriptor | Formula | Illustrative Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 | High value suggests high stability. |
| Chemical Softness (S) | 1 / η | 0.35 | Low value suggests less polarizability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.65 | Overall electron-attracting power. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.34 | Propensity to act as an electrophile. |
Conformational Analysis and Molecular Dynamics Simulations
Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis is the study of these different conformers and their relative energies to identify the most stable forms. unifi.it This is crucial as the biological activity and physical properties of a molecule can depend heavily on its preferred conformation.
Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of the molecule over time. utupub.fi By simulating the movements of atoms and their interactions within a defined environment (such as water), MD provides insights into the molecule's flexibility, conformational changes, and interactions with its surroundings. frontiersin.orgnih.gov For this compound, MD simulations could reveal the puckering dynamics of the piperidine (B6355638) ring and the rotational freedom of the butanoyl side chain, offering a comprehensive view of its behavior in a physiological context.
Exploration of the Conformational Landscape of the Piperidine Ring and Butanone Chain
The conformational flexibility of this compound is primarily determined by the puckering of the piperidine ring and the rotation around the C-N amide bond of the butanone chain. Theoretical studies on analogous N-acylpiperidines provide significant insights into the probable conformational preferences of this molecule.
The piperidine ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, the presence of the N-acyl group introduces specific steric and electronic effects that influence the ring's geometry. Computational studies on N-acylpiperidines have shown that the chair conformation is the most stable, though twist-boat conformations can also exist and may be relevant in biological contexts. nih.gov The energy difference between the chair and twist-boat forms can be influenced by the substituents on the ring and the nature of the acyl chain.
The butanone chain's orientation is largely governed by the partial double bond character of the C-N amide bond, which restricts free rotation. This results in two primary planar conformers, typically referred to as E and Z isomers, arising from rotation around the N-C(O) bond. For N-acylpiperidines, the potential energy surface for this rotation is characterized by distinct energy minima corresponding to these stable conformers. The relative energies of these conformers are influenced by steric hindrance between the acyl group and the piperidine ring. A potential energy surface (PES) scan for a related molecule like n-butane shows the energetic barriers associated with dihedral angle rotation, which provides a model for understanding the flexibility of the butanone chain. researchgate.net
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) - Representative Data for Butane (B89635) Chain |
| Anti | 180° | 0.0 |
| Gauche | ±60° | 0.9 |
| Eclipsed (Syn-periplanar) | 0° | 4.5 - 6.0 |
This interactive table presents representative relative energies for the conformers of a butane chain, which serves as a model for the butanone side chain of this compound. Data is inferred from general principles of alkane conformational analysis.
Influence of Intramolecular Interactions on Conformer Stability
Intramolecular interactions play a crucial role in determining the relative stability of the different conformers of this compound. The key interactions to consider are intramolecular hydrogen bonds and steric repulsions.
The 4-amino group on the piperidine ring can act as a hydrogen bond donor, while the carbonyl oxygen of the butanone chain can act as a hydrogen bond acceptor. Depending on the conformation of the piperidine ring (axial vs. equatorial amino group) and the orientation of the butanone chain, an intramolecular hydrogen bond of the N-H···O type may be formed. nih.gov The formation of such a hydrogen bond can significantly stabilize a particular conformer. The strength of this interaction can be estimated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density at bond critical points. researchgate.netrsc.org
Furthermore, non-classical C-H···O or C-H···N hydrogen bonds can also contribute to conformer stability. researchgate.netmdpi.com For instance, hydrogens on the piperidine ring in proximity to the carbonyl oxygen or the amino nitrogen could engage in weak hydrogen bonding interactions.
Steric interactions, particularly those arising from the A(1,3) strain in N-acylpiperidines, also influence conformational preference. This type of strain occurs between a substituent on the nitrogen and an axial substituent at the C2 or C6 position of the piperidine ring. While this compound is not substituted at these positions, steric hindrance between the butanone chain and the axial hydrogens of the piperidine ring will still affect the rotational barrier around the N-acyl bond and the puckering of the ring.
| Interaction Type | Potential Donor | Potential Acceptor | Estimated Energy (kcal/mol) - Based on Analogous Systems |
| N-H···O | 4-amino group (N-H) | Carbonyl group (C=O) | 2 - 5 |
| C-H···O | Piperidine ring (C-H) | Carbonyl group (C=O) | 0.5 - 2 |
| C-H···N | Piperidine ring (C-H) | 4-amino group (N) | 0.5 - 1.5 |
This interactive table provides estimated energy ranges for potential intramolecular hydrogen bonds in this compound, based on computational studies of similar functional group interactions in other molecules.
Computational Approaches for Predicting Stable Conformations
A variety of computational methods are employed to predict the stable conformations of flexible molecules like this compound. These methods range from rapid molecular mechanics approaches to more accurate but computationally intensive quantum mechanical calculations.
Molecular Mechanics (MM) force fields, such as AMBER, CHARMM, and MMFF, are widely used for initial conformational searches. nih.gov These methods represent the molecule as a collection of atoms connected by springs, and the potential energy is calculated based on a set of parameterized functions for bond stretching, angle bending, torsional angles, and non-bonded interactions. Conformational search algorithms, such as systematic searches or Monte Carlo methods, are used to explore the potential energy surface and identify low-energy conformers. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical method that provides a good balance between accuracy and computational cost for determining the geometries and relative energies of conformers. researchgate.netchemrxiv.org Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p) or larger, are commonly used to optimize the geometries of the low-energy conformers identified by molecular mechanics and to calculate their relative energies and thermodynamic properties. researchgate.netresearchgate.net
Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but are computationally more demanding. nih.gov These methods are often used to obtain benchmark single-point energies for the most stable conformers identified at the DFT level to provide a more reliable estimate of their relative stabilities.
Intermolecular Interaction Profiling of this compound in Chemical Systems
Analysis of Hydrogen Bonding and Non-Covalent Interactions
The functional groups present in this compound, namely the secondary amine of the piperidine ring, the primary 4-amino group, and the carbonyl group, allow it to participate in a variety of intermolecular interactions, with hydrogen bonding being the most significant.
The N-H protons of the 4-amino group are strong hydrogen bond donors. The nitrogen atom of the 4-amino group and the carbonyl oxygen atom are effective hydrogen bond acceptors. The piperidine ring nitrogen is a weaker hydrogen bond acceptor due to the electron-withdrawing effect of the adjacent carbonyl group. In condensed phases or in solution, these groups can form a network of hydrogen bonds with surrounding molecules, such as water or other protic solvents, or with receptor sites in biological systems. researchgate.netresearchgate.net
Crystal structure analyses of related piperidine derivatives often reveal extensive hydrogen bonding networks that dictate the crystal packing. nih.gov For instance, N-H···O and N-H···N hydrogen bonds are commonly observed. researchgate.net
Beyond classical hydrogen bonds, other non-covalent interactions contribute to the intermolecular interaction profile. These include dipole-dipole interactions arising from the polar C=O and N-H bonds, and van der Waals interactions, which are particularly relevant for the hydrophobic regions of the butanone chain and the piperidine ring. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these different types of intermolecular contacts in a crystal lattice. nih.gov
Binding Energy and Interaction Energy Calculations in Model Systems
Computational chemistry provides powerful tools to quantify the strength of intermolecular interactions. The binding energy or interaction energy of this compound with other molecules in a model system, such as a solvent cluster or a simplified receptor binding site, can be calculated to understand its interaction preferences.
The interaction energy (ΔE_int) is typically calculated as the difference between the energy of the complex and the sum of the energies of the individual, isolated molecules (monomers). To obtain a more accurate binding energy (ΔE_bind), the deformation energy of the monomers upon complex formation is also taken into account. These calculations are often performed using DFT or higher-level ab initio methods. scielo.org.zanih.gov
For example, the interaction of this compound with water molecules can be modeled by creating small clusters and calculating the interaction energy for different hydrogen bonding arrangements. nih.govnih.gov This provides insight into the hydration of the molecule and the relative strength of hydrogen bonds formed by its different functional groups.
In the context of drug design, molecular docking simulations can predict the binding pose of the molecule within a receptor active site, and subsequent methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy. acs.org These calculations help in understanding the key interactions responsible for binding affinity.
| Model System | Interacting Partner | Calculated Interaction Energy (kcal/mol) - Representative Values |
| Dimer of the compound | Self-association | -5 to -15 (depending on orientation) |
| Complex with Water | Single H₂O molecule | -3 to -8 (per H-bond) |
| Complex with a model receptor site | Amino acid residues (e.g., Asp, Ser) | -5 to -20 |
This interactive table presents representative interaction energies for this compound in various model systems, based on typical values reported in computational studies of similar intermolecular complexes.
Derivatization Strategies and Analytical Applications for 1 4 Aminopiperidin 1 Yl Butan 1 One
Chemical Derivatization Methodologies for Enhanced Analytical Performance
The primary amine group on the piperidine (B6355638) ring of 1-(4-aminopiperidin-1-yl)butan-1-one is the principal target for derivatization. This functional group allows for a variety of chemical reactions that can improve its analytical characteristics for techniques such as liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS). nih.govresearchgate.net
Several reagents are designed to react specifically with primary amines to yield derivatives with improved detection properties, particularly for LC with UV or fluorescence detection. nih.gov These reagents introduce chromophores or fluorophores into the analyte molecule, significantly increasing sensitivity.
Common amine-specific derivatizing reagents include:
o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. While the reaction is fast, the stability of the OPA derivatives can be a concern, sometimes requiring immediate analysis. nih.gov
Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to produce stable, fluorescent sulfonamide derivatives. It is a widely used reagent due to the high stability of its derivatives. nih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives, making it a versatile reagent for enhancing detection sensitivity. nih.gov
Benzoyl Chloride: Used for derivatization to improve chromatographic properties and provide UV detection capabilities. nih.gov
| Derivatization Reagent | Target Functional Group | Key Advantage | Detection Method |
|---|---|---|---|
| o-Phthaldialdehyde (OPA) | Primary Amines | Fast reaction time (<2 min) | Fluorescence |
| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | High stability of derivatives | Fluorescence, UV |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Forms highly fluorescent and UV-active derivatives | Fluorescence, UV |
| Benzoyl Chloride | Primary and Secondary Amines | Improves chromatographic resolution and UV detection | UV |
Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting the primary amine of this compound with an acylating agent like an acid anhydride (B1165640) or an acyl chloride. This process is a common strategy in gas chromatography to decrease the polarity of amines. nih.gov By converting the polar amine group into a less polar amide, interactions with the stationary phase are reduced, leading to more symmetrical peak shapes and improved chromatographic resolution. researchgate.net For chiral compounds, derivatization with a chiral acylating reagent can be used to separate enantiomers. researchgate.net
Silylation is a widely used derivatization technique in GC analysis to increase the volatility and thermal stability of polar compounds. researchgate.netnumberanalytics.com Silylating agents react with active hydrogen atoms, such as the ones in the primary amine group of this compound, replacing them with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. researchgate.net This modification reduces the polarity and intermolecular hydrogen bonding of the analyte, making it more volatile and amenable to GC separation without thermal degradation. numberanalytics.comresearchgate.net
Common silylating agents include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent. nih.govnih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective silylating agent for various functional groups. researchgate.net
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives compared to TMS derivatives. researchgate.netnih.gov
| Silylating Agent | Abbreviation | Key Feature |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Common and effective for amines and other polar groups. nih.govnih.gov |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly effective for producing volatile derivatives. researchgate.net |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms TBDMS derivatives with enhanced stability. nih.gov |
Optimization of Analytical Procedures through Derivatization
Derivatization is not just about making a compound detectable; it is a powerful tool for optimizing the entire analytical procedure, from sample preparation to final detection, leading to enhanced sensitivity, selectivity, and robustness. nih.govresearchgate.net
In both LC-MS and GC-MS, derivatization can lead to substantial improvements in sensitivity and selectivity. nih.govresearchgate.net Chemical derivatization can enhance ionization efficiency in the mass spectrometer's source. researchgate.net For instance, attaching a group with high proton affinity can significantly increase the signal in positive-ion electrospray ionization (ESI) for LC-MS analysis. nih.govresearchgate.net In one study, derivatizing organic acids with N-(4-aminophenyl)piperidine led to sensitivity increases of at least 200-fold. nih.govresearchgate.net Similarly, derivatization can improve the signal-to-noise ratio and lower detection limits for target molecules in MALDI mass spectrometry. mdpi.com
For GC-MS, silylation not only improves volatility but also often results in characteristic fragmentation patterns upon electron ionization, which aids in structural confirmation and selective detection. researchgate.net The choice of derivatization reagent and reaction conditions, such as temperature, solvent, and reagent concentration, must be carefully optimized to achieve maximum efficiency. researchgate.netnih.gov
| Technique | Derivatization Goal | Mechanism of Improvement | Potential Improvement |
|---|---|---|---|
| LC-MS | Enhance Ionization | Introduction of high proton affinity tags for positive ESI mode. | Can increase sensitivity by over 200-fold. nih.govresearchgate.net |
| GC-MS | Increase Volatility & Stability | Reduces polarity and prevents thermal degradation in the injector. numberanalytics.com | Allows for analysis of non-volatile polar compounds. |
| LC/GC | Improve Peak Shape | Reduces analyte-column interactions by masking polar groups. researchgate.net | Leads to sharper, more symmetrical peaks and better resolution. |
| LC-MS/MS | Improve Separation | Can resolve isomeric compounds that are otherwise difficult to separate. nih.gov | Baseline separation of challenging analytes. nih.gov |
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be combined with on-fiber derivatization to extract and derivatize an analyte in a single step. nih.govnih.gov In this process, the SPME fiber is first coated with a derivatizing agent and then exposed to the sample (either directly or via headspace). researchgate.net The analyte is extracted onto the fiber and simultaneously reacts with the agent. nih.gov
For a compound like this compound, an SPME fiber could be loaded with a silylating agent like MTBSTFA. nih.gov When the fiber is exposed to the sample, the analyte is extracted and undergoes an on-fiber silylation reaction. The derivatized, more volatile analyte is then thermally desorbed from the fiber directly into the GC injector for analysis. nih.gov This approach minimizes sample handling, reduces the use of organic solvents, and can achieve very low detection limits, often in the ng/L range. nih.govnih.gov The efficiency of the microextraction and derivatization steps depends on parameters such as fiber coating, sample pH, extraction time, and derivatization temperature, which must be systematically optimized. nih.gov
Spectroscopic Signal Augmentation via Derivatization
The analytical detection of this compound can be significantly enhanced through chemical derivatization. This process involves modifying the compound to introduce a chromophore or fluorophore, thereby improving its detectability by spectroscopic methods. Derivatization is particularly useful when the parent compound has low UV absorption or lacks native fluorescence, which is often the case for aliphatic amines. sdiarticle4.com
Fluorescent Tagging for Enhanced Detection
Fluorescent tagging, a type of pre-column or post-column derivatization, is a highly sensitive method used in analytical chemistry, particularly in conjunction with high-performance liquid chromatography (HPLC). researchgate.net This technique involves reacting the primary amino group of this compound with a fluorescent reagent to form a highly fluorescent derivative. This allows for the detection of the analyte at much lower concentrations than would be possible with UV-visible absorbance detection. researchgate.net A variety of reagents are available for the fluorescent tagging of primary amines.
Commonly used fluorescent tagging reagents for primary amines include o-phthalaldehyde (B127526) (OPA), fluorescamine (B152294), and dansyl chloride. researchgate.net These reagents react with the primary amino group on the piperidine ring of this compound to form stable, highly fluorescent products.
o-Phthalaldehyde (OPA)
OPA is a widely used reagent that reacts with primary amines in the presence of a thiol (such as 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. researchgate.net The reaction is rapid, typically occurring at room temperature in an aqueous basic medium. researchgate.net A key advantage of OPA is that the reagent itself is non-fluorescent, reducing background interference. researchgate.net The mechanism involves the initial reaction of the primary amine with OPA, followed by a reaction with the thiol to form the fluorescent isoindole product. nih.gov
Fluorescamine
Fluorescamine is another highly specific reagent for primary amines. researchgate.net It reacts rapidly with the primary amino group of this compound at room temperature in a borate (B1201080) buffer (pH 9.5-10) to form a fluorescent pyrrolinone derivative. researchgate.netresearchgate.net The reaction is typically complete within minutes. researchgate.net Similar to OPA, fluorescamine itself is non-fluorescent, and the excess reagent is hydrolyzed to non-fluorescent products, resulting in low background signals. researchgate.netresearchgate.net
Dansyl Chloride (DNS-Cl)
Dansyl chloride, or 1-dimethylaminonaphthalene-5-sulfonyl chloride, reacts with primary and secondary amines under slightly alkaline conditions to form a fluorescent derivative. researchgate.netresearchgate.net The reaction time can vary from 30 to 120 minutes depending on the specific amino compound and is often carried out at elevated temperatures. researchgate.netresearchgate.net A drawback of this method is that the reagent itself can be hydrolyzed to produce a highly fluorescent byproduct, 1-dimethylaminonaphthalene-5-sulfonic acid, which can interfere with the analysis. researchgate.net Therefore, this reaction is primarily used for pre-column derivatization. researchgate.net
The selection of a fluorescent tagging reagent depends on several factors, including the desired sensitivity, the complexity of the sample matrix, and the available analytical instrumentation. The table below summarizes the key characteristics of these common derivatization reactions for primary amines.
Table 1: Comparison of Common Fluorescent Tagging Reagents for Primary Amines
| Reagent | Reaction Conditions | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Advantages |
| o-Phthalaldehyde (OPA) | Aqueous basic medium (pH 6-8) with a thiol, room temperature, ~2 minutes. researchgate.net | ~340 researchgate.net | ~455 researchgate.net | Reagent is non-fluorescent, rapid reaction. researchgate.net |
| Fluorescamine | Borate buffer (pH 9.5-10), room temperature, few minutes. researchgate.net | ~390 researchgate.net | ~475 researchgate.net | Specific for primary amines, reagent is non-fluorescent. researchgate.netresearchgate.net |
| Dansyl Chloride (DNS-Cl) | Slightly alkaline pH, elevated temperature, 30-120 minutes. researchgate.netresearchgate.net | ~324 researchgate.net | ~559 researchgate.net | Forms stable derivatives. bsu.edu |
Reaction Mechanisms and Reactivity Studies of 1 4 Aminopiperidin 1 Yl Butan 1 One
Mechanistic Investigations of Characteristic Reactions Involving the Compound
The structure of 1-(4-aminopiperidin-1-yl)butan-1-one features multiple reactive centers, primarily the nucleophilic primary amine and the electrophilic carbonyl carbon. Characteristic reactions include nucleophilic additions and substitutions at these sites. The formation of the compound itself, typically through the acylation of 4-aminopiperidine (B84694), is a cornerstone reaction that establishes the piperidine-ketone framework smolecule.com. Once formed, the molecule can undergo further transformations, such as oxidation of the butanone side chain or substitution at the primary amino group smolecule.com.
The compound possesses two nitrogen atoms with differing nucleophilic character. The piperidine (B6355638) nitrogen, prior to acylation, is a potent nucleophile. However, upon forming the tertiary amide bond with the butanoyl group, its nucleophilicity is significantly diminished due to the electron-withdrawing resonance effect of the adjacent carbonyl group.
Consequently, the primary amine at the 4-position of the piperidine ring becomes the dominant nucleophilic center of the molecule. This terminal amine readily participates in reactions with various electrophiles. For instance, it can undergo N-alkylation, N-acylation, and reductive amination. The lone pair of electrons on the primary amine is more available for donation compared to the amide nitrogen, making it the preferred site for electrophilic attack. This regioselective reactivity is fundamental in the synthesis of more complex derivatives researchgate.netresearchgate.net.
Table 1: Comparative Nucleophilicity of Nitrogen Centers in this compound
| Nitrogen Center | Type | Electronic Environment | Relative Nucleophilicity | Common Reactions |
| Piperidine Nitrogen | Tertiary Amide | Electron-withdrawing carbonyl group reduces electron density (resonance). | Low | Generally unreactive as a nucleophile. |
| Terminal Amine (4-position) | Primary Amine | Alkyl substituent (piperidine ring) is electron-donating. | High | N-alkylation, N-acylation, Imine formation. |
The carbonyl group (C=O) of the butanone moiety is a key electrophilic site. The significant difference in electronegativity between carbon and oxygen results in a polarized bond, conferring a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen libretexts.orgquora.com. This inherent electrophilicity makes the carbonyl carbon susceptible to attack by nucleophiles libretexts.org.
Reactions such as the Grignard reaction, Wittig reaction, or cyanohydrin formation can occur at this site masterorganicchemistry.com. The accessibility of the carbonyl carbon is influenced by steric hindrance from the adjacent piperidine ring and the ethyl group. Investigations using activation strain models on similar carbonyl compounds suggest that the electrophilicity is largely governed by electrostatic attractions between the carbonyl and the attacking nucleophile along the reaction coordinate rsc.org.
Stereochemical Outcomes and Regioselectivity in Transformations
Regioselectivity in reactions involving this compound is primarily dictated by the differential reactivity of its functional groups. As established, the terminal primary amine is significantly more nucleophilic than the amide nitrogen, directing electrophilic attack to the 4-amino position researchgate.netresearchgate.net.
Stereochemical outcomes become important when reactions create new chiral centers. For example, the reduction of the butanone carbonyl using agents like sodium borohydride (B1222165) would lead to the formation of a secondary alcohol, creating a new stereocenter. The stereoselectivity of such a reaction (i.e., the ratio of R and S enantiomers formed) would depend on the reaction conditions and the steric influence of the bulky piperidine substituent, which could direct the hydride attack from the less hindered face. Similarly, reactions at the α-carbon of the ketone could also generate stereoisomers, with the product distribution being influenced by the thermodynamic or kinetic control of the reaction pathway researchgate.net. While specific studies on this compound are limited, principles from related piperidine derivatives suggest that the rigid ring structure can impart a degree of diastereoselectivity in certain transformations nih.govnih.gov.
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for elucidating the complex reaction dynamics of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to map reaction pathways, identify intermediates, and characterize transition states researchgate.net. These theoretical models offer a molecular-level understanding of reactivity that can be difficult to obtain through experimental means alone. By modeling the geometry and electronic properties of reactants, transition states, and products, researchers can predict the most favorable reaction pathways nih.gov.
A reaction energy profile plots the potential energy of a system as it progresses along the reaction coordinate from reactants to products wikipedia.orglibretexts.org. The peak of this profile represents the transition state, and its energy height relative to the reactants is the activation energy (Ea or ΔG‡) chemguide.co.ukscribd.com. This barrier determines the rate of the reaction; a lower activation energy corresponds to a faster reaction.
For this compound, theoretical calculations can determine the activation barriers for key reactions, such as the N-acylation of the terminal amine. By comparing the energy profiles of competing pathways, the regioselectivity can be rationalized. For instance, the calculated activation energy for the acylation of the terminal amine is expected to be significantly lower than that for the amide nitrogen, confirming the observed experimental reactivity.
Table 2: Hypothetical Calculated Activation Energies for Competing N-Acetylation Reactions
| Reaction Site | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Terminal Primary Amine | N-Acetylation | DFT (B3LYP/6-31G) | 12.5 | Major Product |
| Amide Nitrogen | N-Acetylation | DFT (B3LYP/6-31G) | 28.7 | Not Observed |
| Carbonyl Oxygen | O-Acetylation | DFT (B3LYP/6-31G*) | 21.3 | Minor By-product |
Note: The data in this table are illustrative and based on typical values for similar reactions found in computational chemistry literature. They are intended to demonstrate the application of theoretical modeling.
The surrounding environment, including the solvent and any catalysts, can profoundly impact reaction mechanisms and rates. Solvents can influence reaction dynamics by stabilizing or destabilizing reactants, intermediates, and transition states through non-specific (e.g., polarity) and specific (e.g., hydrogen bonding) interactions researchgate.net.
Kinetic studies on the reaction of piperidine with electrophiles in various aprotic solvents have shown that the reaction rate is sensitive to the solvent's properties rsc.org. For instance, solvents capable of hydrogen-bond donation can assist in the departure of a leaving group, potentially altering the rate-determining step of a substitution reaction.
Catalysts provide an alternative reaction pathway with a lower activation energy, thereby accelerating the reaction without being consumed. For reactions involving this compound, both acid and base catalysis can play a role. For example, in reactions at the carbonyl carbon, an acid catalyst can protonate the carbonyl oxygen, increasing the electrophilicity of the carbon and making it more susceptible to nucleophilic attack. Conversely, a base catalyst can deprotonate a nucleophile, increasing its reactivity researchgate.net. The choice of solvent and catalyst is therefore critical for optimizing the yield and selectivity of transformations involving this compound.
Lack of Specific Research on Intramolecular Rearrangement Mechanisms of this compound
A comprehensive review of scientific literature reveals a notable absence of specific studies focusing on the intramolecular rearrangement mechanisms of the chemical compound this compound. Consequently, there are no available "detailed research findings" or "data tables" to report for this specific area of its reactivity.
While the fields of organic and medicinal chemistry have extensively documented various types of intramolecular rearrangements, such as acyl migrations and ring-chain tautomerism, these studies have not been specifically applied to or reported for this compound. Research on related structures, like N-acyl-amino acid derivatives, has shown the potential for O-N intramolecular acyl migration, a process where an acyl group moves from an oxygen to a nitrogen atom, often through a cyclic intermediate. researchgate.netnih.govnih.gov However, the molecular structure of this compound, lacking a hydroxyl group adjacent to an amide, does not lend itself to this specific type of acyl shift.
Theoretically, the presence of multiple nucleophilic nitrogen atoms and an electrophilic carbonyl carbon could allow for other potential, yet unstudied, intramolecular processes. For instance, ring-chain tautomerism, an equilibrium between an open-chain and a cyclic form, is a known phenomenon in molecules containing both an amine and a carbonyl group. nih.govyoutube.comrsc.org In the case of this compound, one could hypothesize a potential intramolecular cyclization where the primary amino group at the 4-position of the piperidine ring attacks the butanoyl carbonyl carbon. This would lead to a bicyclic hemiaminal structure. However, without experimental evidence, the favorability and conditions for such an equilibrium remain purely speculative.
Similarly, photochemical rearrangements are a possibility for carbonyl-containing compounds, but again, no specific studies have been conducted on this particular molecule. baranlab.org
1 4 Aminopiperidin 1 Yl Butan 1 One As a Key Synthetic Building Block in Advanced Organic Synthesis
Utilization in the Construction of Complex Nitrogen Heterocycles
1-(4-Aminopiperidin-1-yl)butan-1-one serves as a versatile molecular scaffold in synthetic organic chemistry, particularly valued for its role in constructing elaborate nitrogen-containing heterocyclic systems. The inherent reactivity of its primary amino group, coupled with the stable piperidine (B6355638) ring acylated at the nitrogen, provides a robust platform for building molecular complexity. This structure is a common feature in the design of novel therapeutic agents.
Precursor for Substituted Piperidine Scaffolds
The 4-aminopiperidine (B84694) moiety is a foundational structural motif present in numerous bioactive compounds. nih.gov The core structure of this compound is an N-acylated piperidine, which is a frequently encountered heterocycle in pharmaceuticals, often used to enhance pharmacokinetic properties like solubility. beilstein-journals.org Synthetic chemists utilize the primary amino group at the C4 position as a versatile handle for introducing a wide array of substituents, thereby generating libraries of derivatives with diverse pharmacological activities.
A prominent example of its application is in the development of inhibitors for the Hepatitis C Virus (HCV). Research has identified 4-aminopiperidine (4AP) derivatives as potent inhibitors of HCV proliferation. nih.gov In these synthetic campaigns, a protected version of the 4-aminopiperidine core, 4-amino-1-Boc-piperidine, undergoes reductive amination or alkylation, followed by coupling with various electrophiles and subsequent deprotection. nih.gov This strategy allows for the systematic exploration of functionality and the optimization of antiviral activity. nih.gov Similarly, this scaffold is integral to the synthesis of CCR5 receptor antagonists, which function as HIV-1 entry inhibitors. An efficient synthesis for these antagonists uses a 4-substituted-4-aminopiperidine derivative as a key building block, enabling a convergent and practical route to these complex molecules. nih.gov
| Scaffold/Precursor | Therapeutic Target | Resulting Compound Class |
|---|---|---|
| 4-Aminopiperidine (4AP) | Hepatitis C Virus (HCV) Assembly | HCV Assembly Inhibitors nih.gov |
| 4-Substituted-4-aminopiperidine | CCR5 Receptor | HIV-1 Entry Inhibitors nih.gov |
| N-acyl-4-arylaminopiperidine | FabI Enzyme (Bacteria) | Potential Antimicrobial Agents nih.gov |
Incorporation into Fused and Bridged Ring Systems
Beyond simple substitution, the this compound scaffold is a valuable precursor for synthesizing more structurally complex fused heterocyclic systems. In these reactions, the aminopiperidine unit becomes part of a larger, polycyclic framework. This is typically achieved through intramolecular cyclization reactions, where functional groups appended to the 4-amino position react with another part of the molecule to form a new ring.
A notable application of this strategy is the creation of aminopiperidine-fused imidazoles, which have been developed as potent inhibitors of dipeptidyl peptidase-IV (DPP-4), a target for type 2 diabetes treatment. nih.gov In this approach, a piperidine-fused benzimidazole or imidazopyridine system is constructed. nih.gov The synthesis involves building a more complex intermediate from the initial aminopiperidine that contains the necessary components for a subsequent cyclization event, leading to the formation of the fused imidazole ring. This methodology demonstrates how the piperidine ring can be annulated to form bicyclic structures, significantly increasing the structural rigidity and complexity of the final molecule. nih.gov The formation of such fused systems is a powerful strategy for developing highly potent and selective enzyme inhibitors. nih.gov
Chemical Transformations to Diverse Polyfunctional Molecular Architectures
The transformation of this compound into polyfunctional molecules relies on a range of well-established chemical reactions that target its reactive primary amino group. These transformations are fundamental in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of lead compounds.
Key chemical transformations include:
N-Alkylation and Reductive Amination: The primary amine can be readily alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. This introduces new carbon-based substituents. In the synthesis of HCV inhibitors, for example, reductive amination of a protected 4-aminopiperidine with 2-phenyl acetaldehyde is a key step to form a common intermediate, which is then further diversified. nih.gov
N-Acylation: The formation of amides via acylation with acyl chlorides or carboxylic acids (using coupling agents) is a common strategy. This introduces carbonyl functionality and is used to connect different molecular fragments. nih.gov
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as important pharmacophoric elements or hydrogen bond donors/acceptors. nih.gov
Curtius Rearrangement: While not a direct transformation of the amino group, this reaction is a key method for synthesizing the 4-aminopiperidine scaffold itself from a carboxylic acid precursor (isonipecotate), demonstrating a powerful method for installing the crucial amino functionality. nih.gov
These reactions allow chemists to systematically modify the structure, altering its size, polarity, and hydrogen-bonding capabilities to achieve optimal interaction with a biological target.
| Transformation Type | Reagents/Method | Resulting Functional Group/Structure | Application Example |
|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Sodium triacetoxyborohydride (B8407120) | Secondary/Tertiary Amine | Synthesis of HCV Inhibitors nih.gov |
| N-Alkylation | Alkyl Bromides | Secondary/Tertiary Amine | Synthesis of HCV Inhibitors nih.gov |
| N-Acylation | Acyl Chloride, Base | Amide | Synthesis of HCV Inhibitors nih.gov |
| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide | Synthesis of HCV Inhibitors nih.gov |
| Intramolecular Cyclization | Acid or Base Catalysis | Fused Heterocycle | Synthesis of DPP-4 Inhibitors nih.gov |
Applications in Chiral Synthesis of Enantiopure Compounds
The stereochemistry of piperidine derivatives is critical for their pharmacological activity, as different enantiomers of a drug can have vastly different efficacy and safety profiles. Consequently, the use of aminopiperidine scaffolds in the asymmetric synthesis of enantiopure compounds is of paramount importance. Chiral building blocks are valuable intermediates for the synthesis of natural products and pharmaceuticals.
While specific examples detailing the chiral synthesis starting directly from this compound are not prevalent, the broader aminopiperidine scaffold is central to several important chiral drugs. A premier example is Linagliptin (BI 1356), a highly potent and selective DPP-4 inhibitor used for treating type 2 diabetes. nih.govresearchgate.net The chemical structure of Linagliptin features an (R)-3-aminopiperidine moiety. nih.gov The specific (R)-configuration of the aminopiperidine ring is crucial for its high-affinity binding to the DPP-4 enzyme. This highlights the industrial and therapeutic relevance of enantiomerically pure aminopiperidine building blocks.
The synthesis of such enantiopure compounds can be achieved through several strategies:
Asymmetric Synthesis: This involves creating the chiral center during the reaction sequence using chiral catalysts or auxiliaries. For instance, asymmetric intramolecular Michael reactions have been used to construct chiral piperidine derivatives with excellent optical yields (up to 98% ee). rsc.org
Chiral Pool Synthesis: This approach starts with an inexpensive, enantiomerically pure natural product (like an amino acid or sugar) and converts it into the desired chiral piperidine target.
Chiral Resolution: This method involves separating a racemic mixture of the piperidine derivative into its individual enantiomers. mdpi.com This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. mdpi.com
These methods enable the production of specific stereoisomers of piperidine-containing drugs, ensuring optimal therapeutic outcomes.
Future Research Directions and Emerging Methodologies for 1 4 Aminopiperidin 1 Yl Butan 1 One Studies
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design
Future efforts will likely involve using ML algorithms not only to design the primary synthetic route but also to predict optimal reaction conditions—including catalysts, solvents, and temperature—for each step. nih.govchemrxiv.org This approach can significantly reduce the time and resources spent on empirical optimization. researchgate.net
Table 1: Application of AI/ML in Synthetic Planning for 1-(4-Aminopiperidin-1-yl)butan-1-one
| AI/ML Application | Description | Potential Impact on Synthesis |
| Retrosynthesis Prediction | Algorithms analyze the target structure to propose multiple disconnection pathways to simpler, commercially available precursors. nih.gov | Identification of novel, more efficient, or more economical synthetic routes. |
| Reaction Condition Optimization | ML models trained on large datasets predict the optimal catalyst, solvent, temperature, and reagents for a specific transformation. acs.orgbeilstein-journals.org | Reduced experimental effort and cost; improved reaction yield and selectivity. |
| Forward Reaction Prediction | AI validates the feasibility of a proposed synthetic step by predicting its likely outcome and potential byproducts. beilstein-journals.org | Avoidance of unproductive synthetic routes and better planning for purification. |
| Novelty Enhancement | Utilizing diverse and high-quality training data to enable the prediction of less common but potentially more effective reaction types. cas.org | Discovery of innovative synthetic methodologies for piperidine (B6355638) derivatives. |
Advanced Continuous Flow Chemistry for Scalable Synthesis and Derivatization
Continuous flow chemistry presents a powerful alternative to traditional batch processing for the synthesis and derivatization of this compound, particularly for industrial-scale production. nih.govbeilstein-journals.org This technology utilizes systems of pumps and tubes or microreactors to perform chemical reactions in a continuous stream, offering superior control over parameters like heat and mass transfer, reaction time, and mixing. beilstein-journals.orgdrreddys.com These advantages often lead to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. nih.govresearchgate.net
Furthermore, flow chemistry is exceptionally well-suited for creating libraries of derivatives. By systematically altering the reagents fed into the system—for example, by introducing different acyl chlorides or carboxylic acids—a wide range of analogues of this compound can be synthesized rapidly and efficiently. organic-chemistry.org This methodology has proven effective for producing various functionalized piperidines with high yields and selectivities in significantly reduced timeframes. organic-chemistry.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Often challenging due to heat/mass transfer limitations. | More straightforward and safer scale-up by extending operational time or using parallel reactors. nih.govscispace.com |
| Safety | Higher risk with exothermic reactions or hazardous reagents due to large volumes. | Smaller reaction volumes at any given time enhance safety. nih.gov |
| Heat & Mass Transfer | Inefficient, can lead to temperature gradients and side products. | High surface-area-to-volume ratio allows for precise temperature control and efficient mixing. beilstein-journals.orgmdpi.com |
| Process Control | Limited control over reaction parameters once initiated. | Precise control over residence time, stoichiometry, and temperature. drreddys.com |
| Derivatization | Sequential and time-consuming for library synthesis. | Rapid library generation by automated switching of reagent streams. organic-chemistry.org |
| Overall Yield | Can be lower due to intermediate isolation steps. | Often higher due to integrated multi-step processes and minimized handling. researchgate.net |
Development of Novel Catalytic Systems for Efficient Transformations
The primary transformation in the synthesis of this compound is the formation of an amide bond between the piperidine nitrogen and a butyryl group. While classic methods often rely on stoichiometric coupling reagents that generate significant waste, a key area of future research is the development of novel catalytic systems for direct amidation. ucl.ac.ukresearchgate.net The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified catalytic direct amide formation as a key area for sustainable chemistry research. researchgate.net
Catalytic approaches that allow for the direct condensation of a carboxylic acid (like butyric acid) and an amine (4-aminopiperidine) are highly desirable as they are more atom-economical. ucl.ac.uk Organoboron catalysts, particularly arylboronic acids with electron-withdrawing groups, have emerged as effective Lewis acid catalysts for this transformation. rsc.org These catalysts are often stable and easy to handle. rsc.org
Additionally, metal-based catalysts, including those based on titanium (Ti) and zirconium (Zr), are being explored for direct amide bond formation. rsc.orgdntb.gov.ua Heterogeneous catalysts, such as modified mixed metal oxides or metal nanoparticles supported on materials like silica, offer the significant advantage of easy separation and recyclability, making them suitable for continuous flow processes. ucl.ac.ukdntb.gov.ua Research into peptide-based catalysts has also shown promise for site-selective acylation, a concept that could be adapted to differentiate between the primary and secondary amine groups in 4-aminopiperidine (B84694) under specific conditions. uni-giessen.de
Table 3: Emerging Catalytic Systems for Amide Bond Formation
| Catalyst Class | Examples | Advantages | Potential Application for Target Compound |
| Organoboron Catalysts | Phenylboronic acid, (2-(thiophen-2-ylmethyl)phenyl)boronic acid. rsc.org | Thermally stable, tolerant to various functional groups, avoids stoichiometric activators. rsc.org | Direct condensation of 4-aminopiperidine with butyric acid. |
| Group IV Metal Catalysts | Titanium (IV) and Zirconium (IV) compounds. ucl.ac.ukdntb.gov.ua | Can catalyze direct amidation under dehydrative conditions. | Formation of the N-butyryl bond with water as the only byproduct. |
| Heterogeneous Catalysts | Zr-Sn mixed oxides, metal-organic frameworks (e.g., Fe-MIL-101). dntb.gov.uaresearchgate.net | Recyclable, suitable for flow chemistry, reduces waste. ucl.ac.ukdntb.gov.ua | Scalable and sustainable synthesis in packed-bed flow reactors. |
| Organocatalysts | Tropylium ion, immobilized oligopeptides. dntb.gov.uauni-giessen.de | Metal-free, can offer high selectivity. dntb.gov.uauni-giessen.de | Site-selective acylation or mild reaction conditions. |
High-Throughput Spectroscopic and Spectrometric Characterization
To accelerate the optimization of synthetic routes and the discovery of novel derivatives of this compound, high-throughput (HT) characterization techniques are indispensable. The integration of high-throughput experimentation (HTE) with ML algorithms allows for the rapid collection and analysis of large volumes of data, facilitating the swift identification of optimal reaction conditions. beilstein-journals.org
HT screening involves running numerous reactions in parallel on a small scale, such as in microtiter plates. The outcomes of these reactions must be analyzed quickly and efficiently. Techniques like UV-Vis spectrophotometry can be used to monitor reaction rates and determine product concentrations in real-time, which is particularly useful for kinetic studies. nih.govbenthamdirect.com
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a cornerstone of HT characterization. It allows for the rapid confirmation of the desired product's molecular weight and the identification of byproducts, providing crucial information for reaction optimization. For more detailed structural elucidation of novel derivatives, automated Nuclear Magnetic Resonance (NMR) spectroscopy with sample changers can be employed to acquire spectra with minimal human intervention. These spectroscopic and spectrometric methods provide the essential data feedback loop for data-driven discovery and optimization cycles.
Predictive Computational Modeling for Reactivity, Conformation, and Intermolecular Interactions
Predictive computational modeling is a vital tool for understanding the intrinsic properties of this compound at a molecular level. These in silico methods can guide experimental work by predicting reactivity, conformational preferences, and potential intermolecular interactions, thereby saving significant time and resources. nih.gov
Reactivity: Quantum mechanics (QM) calculations can be used to model the electronic structure of the molecule, predicting sites of reactivity. For instance, QM can help understand the nucleophilicity of the two different nitrogen atoms, guiding strategies for selective derivatization.
Intermolecular Interactions: To understand how this compound might interact with other molecules, such as proteins or receptors, molecular modeling techniques like docking and molecular dynamics (MD) simulations are employed. nih.gov Docking can predict the preferred binding orientation of the molecule within a target's active site, while MD simulations can reveal the stability of these interactions over time and highlight key amino acid residues involved in binding. nih.gov These computational workflows provide valuable insights that can guide the design of new derivatives with enhanced properties.
Table 4: Computational Modeling Techniques and Their Applications
| Modeling Technique | Key Application | Information Gained for this compound |
| Quantum Mechanics (QM) | Reactivity Prediction | Electron density maps, prediction of nucleophilic/electrophilic sites, reaction mechanism elucidation. |
| Density Functional Theory (DFT) | Conformational Analysis | Calculation of stable conformers (e.g., chair vs. twist), energy barriers for conversion, influence of substituents on geometry. rsc.orgnih.gov |
| Molecular Docking | Binding Mode Prediction | Identification of potential binding poses within a biological target, scoring of binding affinity. nih.gov |
| Molecular Dynamics (MD) | Interaction Stability | Analysis of the dynamic behavior of the molecule-target complex, stability of hydrogen bonds and other interactions over time. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
